Pentaneperoxoic Acid
Description
Pentaneperoxoic acid (C₅H₁₀O₃), also known as peroxyvaleric acid, is a five-carbon peroxycarboxylic acid characterized by a peroxide (-O-O-) group adjacent to the carboxylic acid functional group. This compound is part of the broader class of peracids, which are widely used as oxidizing agents in organic synthesis, disinfectants, and bleaching agents due to their ability to transfer oxygen atoms efficiently . Its structure allows for selective oxidation reactions, particularly in epoxidation and hydroxylation processes. However, like other peracids, it is thermally sensitive and requires careful handling to avoid decomposition .
Properties
CAS No. |
28384-48-7 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
pentaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-3-4-5(6)8-7/h7H,2-4H2,1H3 |
InChI Key |
UQGPCEVQKLOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OO |
Origin of Product |
United States |
Preparation Methods
Pentaneperoxoic acid can be synthesized through several methods:
Reaction with Hydrogen Peroxide: The most common method involves treating the corresponding carboxylic acid with hydrogen peroxide.
Reaction with Carboxylic Anhydrides: Another method involves the reaction of carboxylic anhydrides with hydrogen peroxide, which yields the peroxy acid and the corresponding carboxylic acid.
Reaction with Acid Chlorides: Acid chlorides can also be treated with hydrogen peroxide to produce peroxy acids.
Chemical Reactions Analysis
Pentaneperoxoic acid undergoes several types of chemical reactions:
Substitution: It can react with acid chlorides to form diacyl peroxides.
Reduction: Under certain conditions, this compound can be reduced to its corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide, acid chlorides, and carboxylic anhydrides. The major products formed from these reactions are epoxides, esters, and diacyl peroxides .
Scientific Research Applications
Pentaneperoxoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which pentaneperoxoic acid exerts its effects involves the transfer of oxygen atoms to substrates. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Substituent Effects: Bulky groups (e.g., phenoxy) improve stability but may reduce reactivity, while electron-withdrawing groups (e.g., fluorine) enhance oxidative strength at the expense of thermal stability .
Chain Length vs. Reactivity : Shorter-chain peracids (e.g., ethaneperoxoic acid) exhibit faster reaction kinetics but lower selectivity compared to this compound .
Industrial Relevance : Fluorinated derivatives are favored in high-performance oxidation processes, whereas aromatic-substituted variants are prioritized in fine chemical synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
